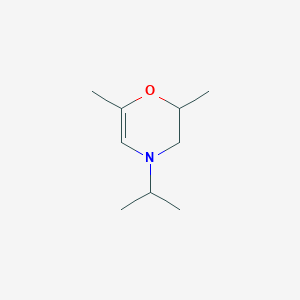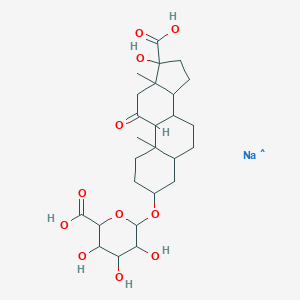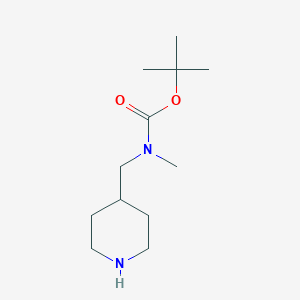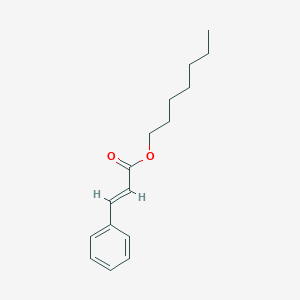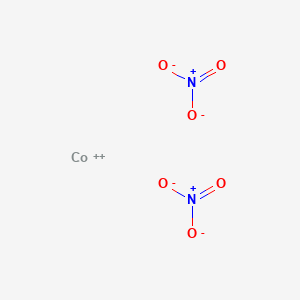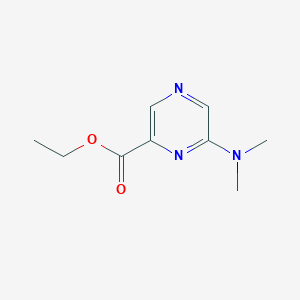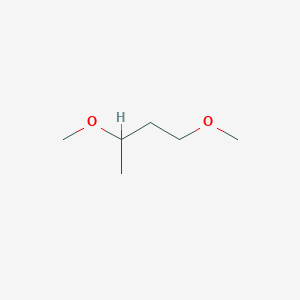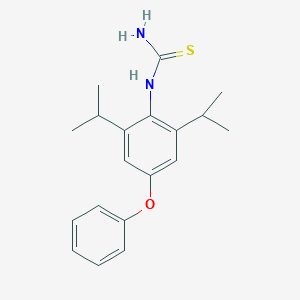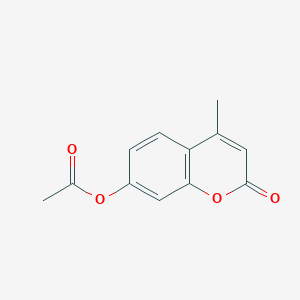
4-メチルウンベリフェリルアセテート
説明
4-methylumbelliferyl acetate is an acetate ester consiting of umbelliferone carrying a 7-O-acetyl group. It has a role as a plant metabolite. It is an acetate ester and a member of coumarins. It is functionally related to an umbelliferone.
科学的研究の応用
微生物の検出
4-メチルウンベリフェリルアセテート: は、4-メチルウンベリフェリルグリコシドの合成に使用され、微生物の検出に役立ちます。 この用途は、特に食品の安全性において重要であり、サルモネラや大腸菌などの病原菌を迅速かつ正確に識別することが不可欠です . この方法は、4-メチルウンベリフェロンをグリコシルアセテートでグリコシル化し、続いて脱保護して、特定の細胞グリコシダーゼ活性に応答する蛍光基質を得ることを含みます。
リソソーム蓄積症(LSD)の新生児スクリーニング
医学診断において、4-メチルウンベリフェリルアセテート誘導体は、LSDの新生児スクリーニングのための重要なツールとして役立ちます。 これらの障害は、発見されなければ重度の身体的および神経学的障害を引き起こす可能性のある、まれな遺伝性代謝異常のグループです .
牛乳中のグリカンの構造予測
この化合物は、牛乳中のグリカンの構造と潜在的な生物活性の予測にも適用されます。 これは、農業慣行と人間の健康の両方に有益となる可能性のある、牛乳の栄養学的および免疫学的特性の理解に影響を与えます .
野菜の特性評価
もう1つのユニークな用途は、野菜の特性評価と識別です。 野菜細胞の酵素活性を監視することで、研究者はさまざまな野菜の種類の品質と特性について洞察を得ることができます .
配偶子相互作用の研究
4-メチルウンベリフェリルアセテート: は、精子と卵子の結合、および配偶子と卵管上皮の相互作用を研究する研究に使用されます。 この研究は、受精の理解に不可欠であり、不妊治療に影響を与える可能性があります .
エステラーゼのための蛍光基質
最後に、これはエステラーゼのための蛍光基質として役立ち、さまざまな生化学的アッセイにおいて重要です。 たとえば、ラット近位尿細管細胞の細胞内pHの測定に使用され、細胞機能と健康に関する洞察を提供します .
作用機序
Target of Action
4-Methylumbelliferyl acetate (MU-Ac) is primarily used as a molecular probe and is an important fluorogenic substrate for esterases . The primary target of MU-Ac is the respiratory system .
Mode of Action
MU-Ac is a substrate for esterases, which are enzymes that catalyze the hydrolysis of ester bonds . When MU-Ac is metabolized by these enzymes, it is converted into a product that can be detected using fluorescence . This makes MU-Ac a valuable tool for studying the activity of esterases.
Biochemical Pathways
MU-Ac is metabolized by esterases, leading to the production of 4-methylumbelliferone (4-MU) and acetic acid . This reaction is part of the broader class of deacetylation reactions, which involve the removal of an acetyl group from a molecule . Deacetylation reactions are important in various biological processes, including the regulation of gene expression and protein function .
Pharmacokinetics
The pharmacokinetics of MU-Ac have been studied in mice. When administered intravenously, MU-Ac exposure was found to be 100-fold higher compared to oral administration . The main metabolite of MU-Ac, 4-methylumbelliferyl glucuronide (4-MUG), showed much higher exposures than MU-Ac after both intravenous and oral administration . These findings suggest that the route of administration significantly influences the bioavailability of MU-Ac and its metabolites .
Result of Action
The metabolism of MU-Ac by esterases results in the production of 4-MU, which can be detected using fluorescence . This allows researchers to measure the activity of esterases, providing insights into various biological processes. In addition, the metabolite 4-MUG has been found to be bioactive , suggesting that the metabolism of MU-Ac could have additional effects beyond serving as a probe for esterase activity.
Action Environment
The action of MU-Ac can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of MU-Ac . Furthermore, the presence of certain metal ions, such as Hg^2+, Cu^2+, Ca^2+, Mn^2+, Fe^2+, Mg^2+, and Cd^2+, can inhibit the enzymatic activity of deacetylase , potentially affecting the metabolism of MU-Ac. Therefore, these factors should be taken into consideration when using MU-Ac in research or therapeutic applications.
生化学分析
Biochemical Properties
4-Methylumbelliferyl acetate is known to interact with various enzymes, proteins, and other biomolecules. It is a substrate for microbial deacetylases, a class of enzymes that catalyze the hydrolysis of acetylated substrates to remove the acetyl group . The interaction of 4-Methylumbelliferyl acetate with these enzymes is crucial for its role in biochemical reactions.
Cellular Effects
4-Methylumbelliferyl acetate has been observed to have significant effects on various types of cells and cellular processes. For instance, it has been used as a potent and selective antitumor drug on a glioblastoma model, where it decreased inflammation, reduced fibrosis, and lowered body weight, serum cholesterol, and insulin resistance . It also inhibited tumor progression and metastasis .
Molecular Mechanism
At the molecular level, 4-Methylumbelliferyl acetate exerts its effects through various mechanisms. It is known to inhibit the synthesis of hyaluronic acid (HA), a prominent component of the extracellular matrix at many sites of chronic inflammation . This inhibition is achieved by modulating signaling via nuclear receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methylumbelliferyl acetate change over time. It has been observed that the compound is heat-resistant at 35–40°C, and its stability decreases above 45°C .
Dosage Effects in Animal Models
The effects of 4-Methylumbelliferyl acetate vary with different dosages in animal models. It has been demonstrated that when HA synthesis is inhibited using 4-Methylumbelliferyl acetate, beneficial effects are observed in several animal models of diseases .
Metabolic Pathways
4-Methylumbelliferyl acetate is involved in various metabolic pathways. It is a prominent component in the pathway of hyaluronic acid synthesis, where it acts as an inhibitor .
Transport and Distribution
It is known that the compound is a substrate for microbial deacetylases, suggesting that it may interact with transporters or binding proteins associated with these enzymes .
Subcellular Localization
As a substrate for microbial deacetylases, it is likely that the compound is localized in areas of the cell where these enzymes are active .
特性
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-7-5-12(14)16-11-6-9(15-8(2)13)3-4-10(7)11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVZGASCDAGAPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181895 | |
| Record name | 4-Methylumbelliferyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Methylumbelliferyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032989 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2747-05-9 | |
| Record name | 4-Methylumbelliferyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2747-05-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methylumbelliferyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002747059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2747-05-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44763 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2747-05-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31658 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2747-05-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1059 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methylumbelliferyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(acetyloxy)-4-methyl-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.533 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYLUMBELLIFERYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZD294D576M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Methylumbelliferyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032989 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
153 - 154 °C | |
| Record name | 4-Methylumbelliferyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032989 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


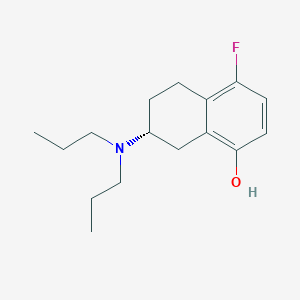
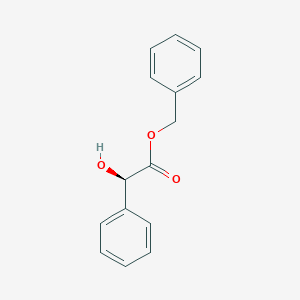
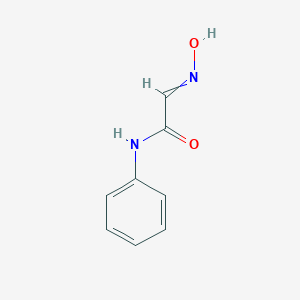
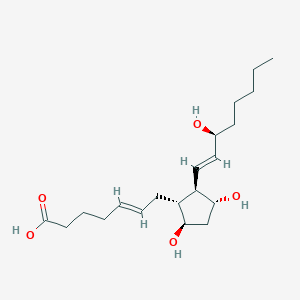
![methyl (E)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoate](/img/structure/B160138.png)
